molecular formula C9H8F4O2 B14050067 1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene

Katalognummer: B14050067
Molekulargewicht: 224.15 g/mol
InChI-Schlüssel: CBLCNPVXUIJFBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol It is a fluorinated aromatic compound, which means it contains a benzene ring substituted with fluorine atoms and other functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove or modify specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions can introduce or modify functional groups on the benzene ring .

Wissenschaftliche Forschungsanwendungen

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals, where fluorine atoms enhance the biological activity and metabolic stability of the molecules.

    Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene is unique due to its specific combination of fluorine, methoxy, and ethoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H8F4O2

Molekulargewicht

224.15 g/mol

IUPAC-Name

1-(difluoromethoxy)-2-ethoxy-4,5-difluorobenzene

InChI

InChI=1S/C9H8F4O2/c1-2-14-7-3-5(10)6(11)4-8(7)15-9(12)13/h3-4,9H,2H2,1H3

InChI-Schlüssel

CBLCNPVXUIJFBV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1OC(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.